![molecular formula C11H12N4OS2 B2434642 4-isobutyl-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1031669-44-9](/img/structure/B2434642.png)
4-isobutyl-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Overview
Description
4-isobutyl-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C11H12N4OS2 and its molecular weight is 280.36. The purity is usually 95%.
BenchChem offers high-quality 4-isobutyl-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-isobutyl-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have explored the antiviral potential of this compound. It has been evaluated for its inhibitory effects against viruses such as HIV-1. Specifically, derivatives of 4-oxo-6-substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (a related class) were synthesized and tested using an HIV-1 Integrase Assay Kit .
- The compound’s unique structure makes it interesting for medicinal chemistry research. Scientists have synthesized related derivatives, such as 4-alkyl-6-amino-N3,N5-diaryl-2-thioxo-1,2,3,4-tetrahydropyridine-3,5-dicarboxamides. These compounds were obtained via enantioselective reactions and have shown regioselective alkylation at the sulfur atom .
Antiviral Activity
Medicinal Chemistry
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and has been identified as a promising target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a halt in cell division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
These properties can help predict the compound’s bioavailability and potential effectiveness as a therapeutic agent .
Result of Action
The inhibition of CDK2 by this compound leads to significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .
properties
IUPAC Name |
8-(2-methylpropyl)-12-sulfanylidene-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS2/c1-6(2)5-14-9(16)8-7(3-4-18-8)15-10(14)12-13-11(15)17/h3-4,6H,5H2,1-2H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGAKTQSVQZZDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NNC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-isobutyl-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one |
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